molecular formula C10H16N2OS B2888391 [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol CAS No. 940786-79-8

[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol

Cat. No.: B2888391
CAS No.: 940786-79-8
M. Wt: 212.31
InChI Key: VOSBAXBGEOYXOP-UHFFFAOYSA-N
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Description

[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol is a heterocyclic compound that features a thiazole ring substituted with a piperidine moiety and a hydroxymethyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with 4-methylpiperidine in the presence of a suitable base, followed by the introduction of a hydroxymethyl group through a formylation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Additionally, purification steps, including crystallization and chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]formaldehyde or [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]carboxylic acid.

    Reduction: this compound or [4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]amine.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

Similar Compounds

  • [4-Methyl-2-(4-morpholinyl)-1,3-thiazol-5-yl]methanol
  • [4-Methyl-2-(4-methyl-1-piperazinyl)-1,3-thiazol-5-yl]ethanone
  • [4-(3-methyl-1-piperidinyl)methyl]-1,3-thiazol-2-amine

Uniqueness

[4-Methyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]methanol is unique due to its specific combination of a piperidine moiety and a thiazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential therapeutic applications that may not be achievable with other similar compounds.

Properties

IUPAC Name

(4-methyl-2-piperidin-1-yl-1,3-thiazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2OS/c1-8-9(7-13)14-10(11-8)12-5-3-2-4-6-12/h13H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOSBAXBGEOYXOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2CCCCC2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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